molecular formula C21H17N5O3 B2957192 2-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034296-31-4

2-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2957192
CAS RN: 2034296-31-4
M. Wt: 387.399
InChI Key: ANEBPUJDMRTHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMOB and has been synthesized using different methods.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to 2-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been studied for their antimicrobial properties. The presence of the 1,2,4-oxadiazol ring, in particular, has been associated with significant antibacterial and antifungal activities . This suggests that our compound could be a candidate for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.

Antitumor Properties

The pyrazole moiety is known to exhibit antitumor activity. Research indicates that pyrazole derivatives can act as kinase inhibitors, which are crucial in the treatment of various cancers . The compound could be explored for its potential to inhibit tumor growth and proliferation.

Anti-inflammatory Applications

Imidazole: and pyrazole derivatives have shown anti-inflammatory effects in pharmacological studies . Given the structural similarities, 2-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide could be investigated for its efficacy in reducing inflammation, which is a common pathological component of many diseases.

Anticonvulsant Effects

Compounds containing the imidazole ring have been reported to possess anticonvulsant properties . This opens up the possibility of researching our compound as a potential treatment for epilepsy or other seizure disorders.

Carbonic Anhydrase Inhibition

The sulfonamide group, which is structurally similar to parts of the compound , is known for its ability to inhibit carbonic anhydrases . These enzymes are involved in various physiological processes, and inhibitors are used to treat conditions like glaucoma, mountain sickness, and epilepsy.

Antiparasitic Activity

Research has shown that certain imidazole derivatives have antiparasitic effects, particularly against protozoa . This suggests that 2-benzoyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide could be explored for its potential use in treating parasitic infections.

properties

IUPAC Name

2-benzoyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-26-13-15(11-23-26)20-24-18(29-25-20)12-22-21(28)17-10-6-5-9-16(17)19(27)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBPUJDMRTHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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